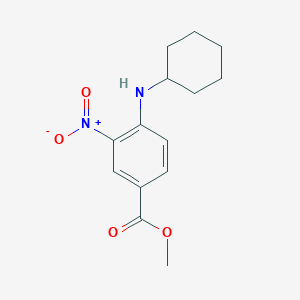

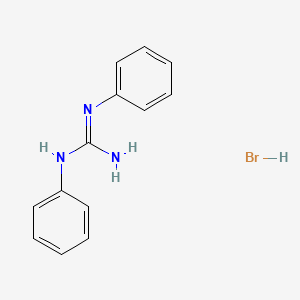

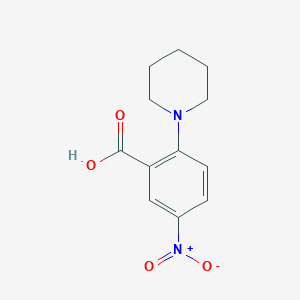

1-(3-Amino-4-morpholinophenyl)-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(3-Amino-4-morpholinophenyl)-1-ethanone is a chemical structure that is part of a broader class of compounds with potential biological activity. The related compound 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which shares a similar morpholine and amino functional group arrangement, has been synthesized and shown to inhibit the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2 . This suggests that 1-(3-Amino-4-morpholinophenyl)-1-ethanone could also have interesting biological properties worth exploring.

Synthesis Analysis

The synthesis of related compounds involves the condensation of specific acids with amines, followed by cyclization processes. For instance, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was achieved by condensing 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile through amination with morpholine and subsequent cyclization with hydrazine hydrate . This method could potentially be adapted for the synthesis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . This technique would be essential for confirming the structure of 1-(3-Amino-4-morpholinophenyl)-1-ethanone once synthesized, ensuring that the desired product has been obtained.

Chemical Reactions Analysis

The morpholine ring is a versatile moiety that can undergo various chemical reactions. In the context of synthesizing chiral 1,2-amino alcohols, morpholine derivatives have been converted into the desired products through a two-step protocol . This indicates that the morpholine ring in 1-(3-Amino-4-morpholinophenyl)-1-ethanone could potentially be manipulated to generate a range of derivatives, which could be useful in the development of new pharmaceuticals or as chiral ligands in asymmetric synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(3-Amino-4-morpholinophenyl)-1-ethanone are not directly reported, related compounds with morpholine and amino groups are known to have distinct chemical properties that can be inferred. For example, the presence of the amino group can contribute to the compound's basicity, solubility in water, and its ability to form hydrogen bonds, which can affect its biological activity . The morpholine ring can also influence the compound's stability and reactivity, which are important considerations in the development of new drugs .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

1-(3-Amino-4-morpholinophenyl)-1-ethanone has been explored in various synthetic pathways to produce compounds with potential antimicrobial activity. For instance, it's been used in the synthesis of novel pyrazole derivatives and pyrimidines, showing promising results against bacteria like Staphylococcus aureus and Escherichia coli. These compounds are synthesized through reactions like cyclization and Claisen-Schmidt condensation, demonstrating the versatile applications of 1-(3-Amino-4-morpholinophenyl)-1-ethanone in creating bioactive molecules (Khumar, Ezhilarasi & Prabha, 2018; Thanusu, Kanagarajan & Gopalakrishnan, 2010).

Synthesis of Heterocyclic Compounds

The chemical also plays a role in synthesizing various heterocyclic compounds, exhibiting a wide range of biological activities. These compounds, such as thiophene derivatives, have been investigated for their anti-inflammatory properties. The molecular modeling of these compounds provides insights into their potential bioactivity, and some derivatives have shown promising results comparable to standard drugs (Helal et al., 2015).

Photoinitiation Activity in Polymer Science

In the realm of polymer science, 1-(3-Amino-4-morpholinophenyl)-1-ethanone derivatives have been utilized as photoinitiators. These derivatives are crucial in initiating the polymerization process when exposed to UV light, making them valuable in coatings and printing applications. Their photoinitiation activity has been a subject of research, highlighting the compound's importance beyond medicinal chemistry (Carlini et al., 1997).

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit significant inhibitory activity against some cancer cell lines .

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit antiproliferative activity, suggesting that they may interact with cellular targets to inhibit cell growth .

Biochemical Pathways

Similar compounds have been reported to exhibit anti-cancer activity, suggesting that they may affect pathways related to cell proliferation and survival .

Result of Action

Similar compounds have been reported to exhibit significant inhibitory activity against some cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.

Propriétés

IUPAC Name |

1-(3-amino-4-morpholin-4-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTRDUGLBOJUOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383908 |

Source

|

| Record name | 1-(3-amino-4-morpholinophenyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-4-morpholinophenyl)-1-ethanone | |

CAS RN |

217489-78-6 |

Source

|

| Record name | 1-(3-amino-4-morpholinophenyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)